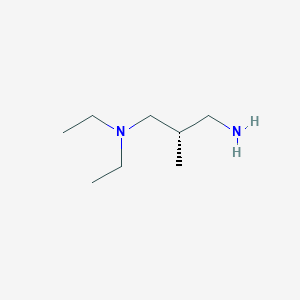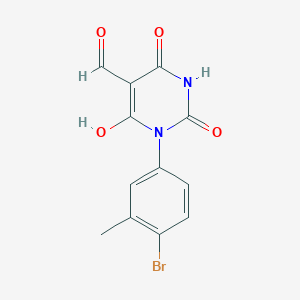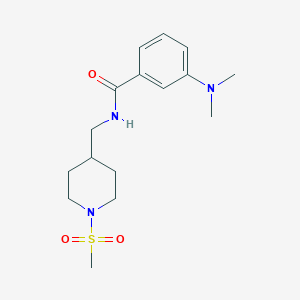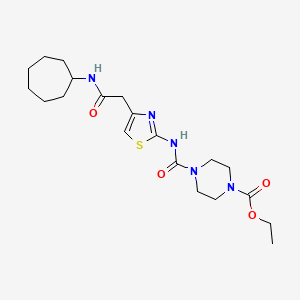
(2S)-N',N'-Diethyl-2-methylpropane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-N,N'-Diethyl-2-methylpropane-1,3-diamine (DETA) is a chemical compound commonly used in scientific research as a crosslinking agent, fuel additive, and corrosion inhibitor. It is a colorless liquid with a strong amine odor and is highly soluble in water. DETA is known for its unique chemical properties, which make it an important ingredient in various industries.
Wirkmechanismus
(2S)-N',N'-Diethyl-2-methylpropane-1,3-diamine acts as a crosslinking agent by reacting with functional groups on polymers to form covalent bonds. This process results in the formation of a three-dimensional network of polymers, which increases their strength, durability, and resistance to degradation. As a fuel additive, (2S)-N',N'-Diethyl-2-methylpropane-1,3-diamine improves combustion efficiency by promoting the formation of smaller fuel droplets and reducing the formation of harmful emissions. In the oil and gas industry, (2S)-N',N'-Diethyl-2-methylpropane-1,3-diamine inhibits corrosion by forming a protective layer on the surface of metal equipment.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (2S)-N',N'-Diethyl-2-methylpropane-1,3-diamine. However, studies have shown that exposure to high concentrations of (2S)-N',N'-Diethyl-2-methylpropane-1,3-diamine can cause respiratory irritation, skin irritation, and eye irritation. Long-term exposure to (2S)-N',N'-Diethyl-2-methylpropane-1,3-diamine can lead to liver and kidney damage.
Vorteile Und Einschränkungen Für Laborexperimente
(2S)-N',N'-Diethyl-2-methylpropane-1,3-diamine is a versatile crosslinking agent that can be used with a wide range of polymers. It is also highly soluble in water, which makes it easy to handle and mix with other chemicals. However, (2S)-N',N'-Diethyl-2-methylpropane-1,3-diamine is highly reactive and can be hazardous if not handled properly. It is also expensive compared to other crosslinking agents.
Zukünftige Richtungen
There are several future directions for the use of (2S)-N',N'-Diethyl-2-methylpropane-1,3-diamine in scientific research. One potential application is in the development of new materials for biomedical applications, such as drug delivery systems and tissue engineering. Additionally, (2S)-N',N'-Diethyl-2-methylpropane-1,3-diamine could be used in the development of new catalysts for chemical reactions and as a corrosion inhibitor for other industries, such as the automotive and aerospace industries. Further research is needed to explore these potential applications and to better understand the biochemical and physiological effects of (2S)-N',N'-Diethyl-2-methylpropane-1,3-diamine.
Synthesemethoden
(2S)-N',N'-Diethyl-2-methylpropane-1,3-diamine is synthesized through the reaction of ethylene diamine with diethyl carbonate in the presence of a catalyst. The reaction takes place at high temperatures and pressures and requires careful control to ensure high yields and purity.
Wissenschaftliche Forschungsanwendungen
(2S)-N',N'-Diethyl-2-methylpropane-1,3-diamine is widely used in scientific research as a crosslinking agent for various polymers, including polyethylene, polypropylene, and polyurethane. It is also used as a fuel additive to improve the combustion efficiency of diesel and gasoline engines. Additionally, (2S)-N',N'-Diethyl-2-methylpropane-1,3-diamine is used as a corrosion inhibitor in the oil and gas industry to protect pipelines and equipment from corrosion.
Eigenschaften
IUPAC Name |
(2S)-N',N'-diethyl-2-methylpropane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-4-10(5-2)7-8(3)6-9/h8H,4-7,9H2,1-3H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCCROLLJZMYQF-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C[C@@H](C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2S)-3-amino-2-methylpropyl]diethylamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-fluorobenzyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2795599.png)


![4-[5-(2-hydroxy-3-methoxyphenyl)-3-(2-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2795603.png)

![7-Bromo-2-isopropyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B2795606.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2795609.png)


![1-(4-chlorophenyl)-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2795613.png)
![2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B2795614.png)

![N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2795616.png)
![8-(2-Fluorophenyl)-1,6,7-trimethyl-3-(2-oxo-2-phenylethyl)-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione](/img/structure/B2795617.png)